methyl 2-[3-(aminomethyl)phenyl]acetate
Description
Methyl 2-[3-(aminomethyl)phenyl]acetate is a phenylacetate derivative characterized by a methyl ester group and a meta-oriented aminomethyl (-CH2NH2) substituent on the aromatic ring. Such compounds are often explored for antimicrobial, antitumor, or synthetic precursor applications .
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 2-[3-(aminomethyl)phenyl]acetate |
InChI |
InChI=1S/C10H13NO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7,11H2,1H3 |
InChI Key |
SODIELMLQMRCBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-(aminomethyl)phenyl]acetate typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C9H9COOH+CH3OH→C9H9COOCH3+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[3-(aminomethyl)phenyl]acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzeneacetic acid derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
methyl 2-[3-(aminomethyl)phenyl]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-[3-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical reactions.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares methyl 2-[3-(aminomethyl)phenyl]acetate with analogs differing in substituent type, position, and ester groups.
Key Observations:
- Substituent Position: Meta-substituted derivatives (e.g., aminomethyl or hydroxyl groups) exhibit distinct electronic effects compared to para-substituted analogs. For example, methyl 2-(4-hydroxyphenyl)acetate (para-OH) shows antimicrobial activity , while meta-substituted derivatives may prioritize different biological targets.
- Functional Groups: The α-keto group in methyl 2-phenylacetoacetate increases reactivity, making it a key intermediate in illicit drug synthesis .
Antimicrobial Activity
- Methyl 2-(4-hydroxyphenyl)acetate inhibits E. coli and S. aureus at MIC values of 16–32 µg/mL, attributed to phenolic hydroxyl group interactions with bacterial membranes .
- Ethyl 2-phenylacetoacetate derivatives (e.g., compound 25 in ) exhibit activity against S. aureus and Fusarium oxysporum, though mechanisms remain unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
